Hexahydro Trandolapril

HPLC method validation Relative retention time (RRT) Pharmaceutical impurity profiling

Hexahydro Trandolapril, formally Trandolapril EP Impurity C (CAS not assigned; synonym Cyclohexyl Trandolapril), is a hydrogenated derivative of the ACE-inhibitor prodrug Trandolapril in which the phenyl group is replaced by a cyclohexyl group. It belongs to the class of octahydro‑1H‑indole‑2‑carboxylic acid derivatives and is primarily utilised as a pharmacopeial reference standard for impurity profiling, analytical method validation, and quality control (QC) release testing of Trandolapril active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C₂₄H₄₀N₂O₅
Molecular Weight 436.58
Cat. No. B1154800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro Trandolapril
Synonyms(2S,3aR,7aS)-1-((S)-2-(((S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid;  Trandolapril EP Impurity C
Molecular FormulaC₂₄H₄₀N₂O₅
Molecular Weight436.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro Trandolapril (Trandolapril EP Impurity C) – Chemical Profile and Procurement Context


Hexahydro Trandolapril, formally Trandolapril EP Impurity C (CAS not assigned; synonym Cyclohexyl Trandolapril), is a hydrogenated derivative of the ACE-inhibitor prodrug Trandolapril in which the phenyl group is replaced by a cyclohexyl group . It belongs to the class of octahydro‑1H‑indole‑2‑carboxylic acid derivatives and is primarily utilised as a pharmacopeial reference standard for impurity profiling, analytical method validation, and quality control (QC) release testing of Trandolapril active pharmaceutical ingredient (API) and finished dosage forms . Unlike the parent drug, this compound is not intended for therapeutic use but serves as a critical tool for regulatory compliance with Ph. Eur. monograph 2245 and USP monographs [1].

Why a Generic “Trandolapril Impurity” Cannot Substitute for Hexahydro Trandolapril in Regulated Analytical Workflows


Substituting Hexahydro Trandolapril with a non-pharmacopeial “Trandolapril impurity” or a structurally related ACE-inhibitor impurity standard introduces unacceptable risk in chromatographic system suitability, relative response factor (RRF) calibration, and regulatory audit defense. The EP and USP monographs prescribe specific relative retention times (RRT) and acceptance criteria that are unique to each designated impurity [1]. Using a non-identical analog—even one differing by a single functional group—invalidates peak identification, compromises quantification accuracy, and may lead to batch rejection or citation during GMP inspections. The following quantitative evidence demonstrates precisely where Hexahydro Trandolapril diverges from its closest analogs and generic alternatives.

Hexahydro Trandolapril (EP Impurity C) – Comparator-Based Quantitative Differentiation Evidence


Chromatographic Selectivity: Hexahydro Trandolapril Resolves from Parent Trandolapril with RRT = 1.84, Confirming Orthogonal Peak Identity vs. Co-eluting Impurities

Hexahydro Trandolapril (EP Impurity C) elutes with a relative retention time (RRT) of 1.84 versus the Trandolapril API peak (RRT 1.00), enabling unequivocal peak assignment in compendial HPLC methods [1]. In contrast, Trandolapril EP Impurity D (a diketopiperazine derivative) elutes at RRT 1.96, and Impurity A (desethyl trandolapril) elutes at RRT 0.56 [1]. The 0.12 RRT gap between Impurity C and Impurity D exceeds the minimum resolution criterion (Rs ≥ 1.5) under standard isocratic conditions, ensuring that Hexahydro Trandolapril does not interfere with the quantitation of the more toxicologically significant Impurity D.

HPLC method validation Relative retention time (RRT) Pharmaceutical impurity profiling

Relative Response Factor (RRF) Discrepancy: Hexahydro Trandolapril Requires RRF = 0.45 for Accurate Quantification, Preventing Overestimation vs. Impurity D (RRF = 0.78)

When quantified using the Trandolapril API calibration curve, Hexahydro Trandolapril (EP Impurity C) exhibits a relative response factor of 0.45 at 210 nm, meaning that its UV response is less than half that of the parent compound [1]. By contrast, Trandolapril EP Impurity D has an RRF of 0.78, a 1.73-fold higher response factor [1]. Applying the Impurity D RRF (or assuming RRF = 1.0) to Impurity C would underestimate its true concentration by approximately 42–55%, leading to non-compliance with the ICH Q3B reporting threshold (0.1%) and potential regulatory rejection of the API lot.

Relative Response Factor (RRF) Impurity quantification Mass balance

Purity Specification Superiority: Hexahydro Trandolapril Certified at >98% HPLC Purity Outperforms Generic “>95%” Research-Grade Material for Quantitative NMR and System Suitability

Hexahydro Trandolapril sourced as an EP Impurity C reference standard is certified with HPLC purity >98% , whereas generic research-grade Hexahydro Trandolapril from non-pharmacopeial suppliers is typically offered at >95% purity . The 3-percentage-point purity gap corresponds to up to 5% total impurity burden in the research-grade material, which is unacceptable for use as a calibrant in quantitative NMR (qNMR) or as a system suitability standard where impurity peaks may co-elute with target analytes or distort baseline integration.

Purity by HPLC Quantitative NMR Reference standard certification

Regulatory Provenance: Hexahydro Trandolapril as an EP Reference Standard is Accepted by ICH-Region Regulatory Agencies, Whereas In-House or Research-Grade Standards Require Full Qualification

Hexahydro Trandolapril designated as Trandolapril EP Impurity C CRS (Chemical Reference Substance) is supplied and specified by the European Directorate for the Quality of Medicines (EDQM) and is the official standard prescribed in Ph. Eur. monograph 2245 . By comparison, in-house or commercial research-grade Hexahydro Trandolapril lacking EDQM certification must undergo full qualification per ICH Q2(R1) and Q3B guidelines—including identity confirmation, purity assignment, stability studies, and RRF determination—before it can be used in a GMP-regulated QC laboratory. The use of an unqualified standard in a regulatory filing may result in a Refuse-to-File (RTF) decision or a Complete Response Letter (CRL) from the FDA or EMA.

Pharmacopeial reference standard Regulatory acceptance GMP compliance

Hexahydro Trandolapril (EP Impurity C) – Optimal Application Scenarios Driven by Quantitative Evidence


GMP Batch Release Testing of Trandolapril API and Finished Tablets

In a GMP QC laboratory, Hexahydro Trandolapril EP Impurity C CRS is used as the reference standard for identifying and quantifying Impurity C in Trandolapril API batches. The RRT of 1.84 and RRF of 0.45 [1] are applied directly from the compendial monograph to the HPLC method, ensuring accurate peak assignment and quantification. The EP CRS certification satisfies auditors that the standard is traceable and does not require additional qualification, enabling rapid batch disposition.

Analytical Method Development and Forced Degradation Studies

During development of stability-indicating HPLC methods, Hexahydro Trandolapril (EP Impurity C) is employed to challenge the chromatographic system. The established RRT gap of 0.12 between Impurity C (RRT 1.84) and Impurity D (RRT 1.96) [1] serves as a critical resolution benchmark; if the method cannot baseline-resolve these two impurities, it is deemed unsuitable for regulatory submission. The >98% purity grade ensures that no confounding peaks from the standard itself interfere with the selectivity assessment.

Pharmacopeial Monograph Compliance and Regulatory Filing Support

For ANDA or MAA submissions, the use of the EDQM-supplied Hexahydro Trandolapril EP Impurity C CRS eliminates the need for a standard qualification report in the analytical section. Regulatory agencies pre-accept the EP CRS as a qualified standard, shortening the review timeline and reducing the risk of Information Request (IR) letters related to impurity standard characterisation.

High-Accuracy Impurity Quantification by Quantitative NMR (qNMR)

When Trandolapril Impurity C must be quantified as an external calibrant for qNMR or LC-MS/MS methods, the >98% HPLC purity grade provides a mass-fraction purity assignment that minimises calibration uncertainty. The 3-percentage-point purity advantage over generic >95% material translates to a proportionally lower systematic bias in the final impurity determination, which is critical when reporting results near the ICH Q3B identification threshold (0.10%).

Quote Request

Request a Quote for Hexahydro Trandolapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.